molecular formula C24H19ClN2O2 B7716264 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No.: B7716264
M. Wt: 402.9 g/mol
InChI Key: LAOIDZDKOQICNZ-UHFFFAOYSA-N
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Description

2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a phenyl group, and a benzamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The chlorinated quinoline derivative is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide structure.

    Hydroxylation and Methylation: The final steps involve hydroxylation and methylation of the quinoline ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of the corresponding hydroquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
  • 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

Uniqueness

2-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of both chloro and hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-11-12-17-14-18(23(28)26-22(17)13-16)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOIDZDKOQICNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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